1-Bromodibenzofuran-2-ol is an organic compound classified as a halogenated derivative of dibenzofuran. Its molecular formula is , and it features a bromine atom at the first position and a hydroxyl group at the second position of the dibenzofuran structure. This compound is significant in various chemical applications due to its unique structural properties and reactivity.
The compound can be synthesized from dibenzofuran through bromination and subsequent hydroxylation processes. It has been studied for its potential applications in pharmaceuticals and material science, particularly in developing compounds with specific biological activities.
1-Bromodibenzofuran-2-ol falls under the category of aromatic compounds due to its fused ring structure, which contributes to its stability and reactivity. It is also classified as a brominated compound, making it of interest for studies related to halogen chemistry.
The synthesis of 1-bromodibenzofuran-2-ol typically involves two main steps:
The synthesis may vary based on the reagents and conditions used, but optimizing for yield and purity is essential in industrial settings. Alternative methods have been explored, including multi-step reactions involving o-dihalides and other intermediates, which may simplify the process or reduce costs .
The molecular structure of 1-bromodibenzofuran-2-ol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 1-bromodibenzofuran-2-ol |
| InChI Key | IJNAHWROJYGEGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)O |
1-Bromodibenzofuran-2-ol participates in various chemical reactions typical for aromatic compounds, including:
The reactivity of 1-bromodibenzofuran-2-ol is influenced by both the bromine and hydroxyl groups, which can stabilize or activate certain intermediates during chemical transformations .
Further research is necessary to elucidate the precise mechanisms involved in any observed biological activities associated with this compound.
1-Bromodibenzofuran-2-ol has notable physical properties:
| Property | Value |
|---|---|
| Melting Point | Approximately 67 °C |
| Density | Not available |
| Boiling Point | Not available |
Chemical properties include:
1-Bromodibenzofuran-2-ol finds applications primarily in:
Research continues into its potential applications in materials science, particularly in creating polymers or other materials with desirable properties .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: